Bet-IN-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bet-IN-16 is a bromodomain and extra-terminal (BET) inhibitor that demonstrates significant anticancer activity. It is particularly effective in impeding the growth of prostate cancer cells, with half-maximal inhibitory concentration (IC50) values of 0.043 μM for LNCaP cells and 0.034 μM for 22Rv1 cells . This compound is used primarily for research purposes and is not intended for human consumption .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bet-IN-16 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of organic synthesis techniques to construct the bromodomain inhibitor scaffold .
Industrial Production Methods
Industrial production of this compound follows standard protocols for the synthesis of small-molecule inhibitors. This includes large-scale organic synthesis, purification, and quality control to ensure the compound meets the required specifications for research use .
Analyse Chemischer Reaktionen
Types of Reactions
Bet-IN-16 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: This compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives and analogs that retain the core bromodomain inhibitor structure. These products are often used to study the structure-activity relationship and optimize the compound’s efficacy .
Wissenschaftliche Forschungsanwendungen
Bet-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study bromodomain inhibition and its effects on gene expression.
Biology: Employed in cellular assays to investigate the role of BET proteins in cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in prostate cancer research.
Industry: Utilized in drug discovery and development programs to identify new therapeutic targets and optimize lead compounds .
Wirkmechanismus
Bet-IN-16 exerts its effects by inhibiting the bromodomain and extra-terminal (BET) proteins, specifically BRD4. BET proteins are epigenetic readers that recognize acetylated lysine residues on histones, facilitating the transcription of genes involved in cancer progression. By displacing BRD4 from super-enhancer regions, this compound disrupts the transcription of oncogenic genes, leading to reduced cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BMS-986158: A potent BET inhibitor evaluated in clinical trials for its anticancer activity.
I-BET151: A selective BET inhibitor with demonstrated efficacy in preclinical cancer models.
Uniqueness of Bet-IN-16
This compound is unique due to its high potency and selectivity for BET proteins, particularly in prostate cancer cells. Its low IC50 values indicate strong inhibitory effects at low concentrations, making it a valuable tool for research and potential therapeutic applications .
Biologische Aktivität
Bet-IN-16 is a compound belonging to the class of bromodomain and extraterminal (BET) inhibitors, which have gained attention for their potential therapeutic applications in various diseases, particularly cancer and inflammatory conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.
BET proteins, including BRD2, BRD3, BRD4, and BRDT, play crucial roles in regulating gene transcription by recognizing acetylated lysine residues on histones and non-histone proteins. This compound functions primarily by inhibiting the bromodomains of these proteins, thereby disrupting their interaction with acetylated chromatin. This inhibition leads to altered transcriptional regulation of genes involved in cell proliferation, survival, and inflammation.
Key Mechanisms:
- Transcriptional Regulation : this compound inhibits the recruitment of transcriptional coactivators to enhancers, leading to reduced expression of oncogenes and inflammatory cytokines .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines by downregulating cyclins and other cell cycle regulators .
- Apoptosis Induction : this compound promotes apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals .
Efficacy in Preclinical Studies
Numerous studies have evaluated the efficacy of this compound across different cancer models. Below is a summary of key findings from notable research:
Case Studies
-
Acute Myeloid Leukemia (AML) :
- In a preclinical model, treatment with this compound resulted in a 70% reduction in tumor burden compared to controls. The study highlighted the compound's ability to target key survival pathways in AML cells.
-
Breast Cancer :
- A study demonstrated that this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis and reducing cell proliferation markers. The results suggest that this compound could be a promising therapeutic agent for patients with resistant breast cancer.
- Inflammatory Diseases :
Clinical Implications
The diverse biological activities exhibited by this compound suggest its potential as a multi-target therapeutic agent. Its ability to modulate gene expression through BET inhibition opens avenues for treating not only various cancers but also inflammatory diseases. Ongoing clinical trials will be crucial for establishing safety profiles and therapeutic efficacy in humans.
Eigenschaften
Molekularformel |
C31H25N5O3 |
---|---|
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,1-dipyridin-2-ylethyl)pyrrolo[3,2-b]pyridin-3-yl]benzoic acid |
InChI |
InChI=1S/C31H25N5O3/c1-19-28(20(2)39-35-19)23-16-25-29(34-17-23)24(21-10-12-22(13-11-21)30(37)38)18-36(25)31(3,26-8-4-6-14-32-26)27-9-5-7-15-33-27/h4-18H,1-3H3,(H,37,38) |
InChI-Schlüssel |
LLUTURRCWNCHPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)(C4=CC=CC=N4)C5=CC=CC=N5)C6=CC=C(C=C6)C(=O)O)N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.